Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate
Overview
Description
Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C6H10FNO2 and its molecular weight is 147.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthon for Medicinal Applications
Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate and its derivatives have significant applications in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds serve as attractive synthons, enabling the efficient creation of useful intermediates like 4-fluoropyrrolidine-2-carboxamides and carboxylate methyl esters. The methodology using these synthons has led to a reduction in the synthetic steps needed for preparing 4-fluoropyrrolidine derivatives for medicinal use (Singh & Umemoto, 2011).
2. Organocatalysts in Asymmetric Michael Additions
Homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained from asymmetric cycloadditions involving related compounds, are used as catalysts for asymmetric Michael additions of ketones to nitroalkenes. These derivatives, part of the L-series of natural amino acids, modulate asymmetric chemioselective aldol and conjugate addition reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).
3. Neuroprotective Applications
Aminopyrrolidine-2R,4R-dicarboxylated, a compound closely related to this compound, has been identified as a potent and selective agonist for metabotropic glutamate receptor subtypes. It demonstrates significant neuroprotective effects against excitotoxic neuronal death, indicating its potential in the development of neuroprotective drugs (Battaglia et al., 1998).
4. Histamine H3 Receptor Antagonists
Derivatives of this compound have been designed and synthesized as part of a novel series of histamine H3 receptor antagonists. These compounds exhibit good in vitro affinity and selectivity, along with desirable pharmacokinetic properties, indicating their potential in treating conditions related to histamine H3 receptor activity (Gao et al., 2015).
5. Protein Engineering Applications
(2S,4S)-Methylproline, closely related to this compound, has been used in protein engineering, particularly in the modification of the model protein thioredoxin. The stereochemistry of the 4-methyl group in such analogues is crucial for successful incorporation during ribosomal synthesis, indicating the importance of these compounds in protein design (Caporale, O' Loughlin, Ortin, & Rubini, 2022).
Mechanism of Action
Target of Action
Similar compounds such as 2s,4r-4-methylglutamate have been shown to interact with glutamate receptor ionotropic, kainate 2 .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other pyrrolidine derivatives .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate . For instance, storage conditions such as temperature and exposure to light can affect the stability of the compound .
Properties
IUPAC Name |
methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEIOIOBHIGEMT-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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